5alpha-Hydroxy laxogenin

Myogenesis In silico screening Binding affinity

Procuring a defined, synthetic spirostane sapogenin for reproducible myogenesis or brassinosteroid research is hindered by natural-product variability. 5α-Hydroxy laxogenin resolves this as a fully synthetic, single-entity tool with quantifiable potency advantages: • Superior myostatin binding free energy (-8.50 vs. -7.90 kcal/mol for laxogenin), enabling dose-response studies at 10 nM in MSC assays. • Non-cytotoxic aglycone scaffold (no HL-60 activity) that gains selective cytotoxicity only upon glycosylation, ideal for clean SAR campaigns. • Verified synthetic origin meets forensic and regulatory lab requirements as a reference standard for detecting undeclared adulterants in dietary supplements.

Molecular Formula C27H42O5
Molecular Weight 446.6 g/mol
CAS No. 56786-63-1
Cat. No. B604993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Hydroxy laxogenin
CAS56786-63-1
Synonyms5-alpha-Hydroxy-Laxogenin;  5 alpha Hydroxy Laxogenin;  5alphaHydroxyLaxogenin
Molecular FormulaC27H42O5
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1
InChIInChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1
InChIKeyHCRGPOQBVFMZFY-PPCFKNSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5alpha-Hydroxy Laxogenin: Compound Overview


5alpha-Hydroxy laxogenin (CAS 56786-63-1), chemically defined as (3β,5α,25R)-3,5-dihydroxyspirostan-6-one, is a semi-synthetic spirostane-type steroidal sapogenin [1]. It is derived from the naturally occurring laxogenin, a compound isolated from the Chinese medicinal plant Smilax sieboldii, and is also structurally related to the brassinosteroid analog diosgenin . This compound is primarily utilized as a research tool in myogenesis studies and as a synthetic precursor in medicinal chemistry, particularly for generating glycosylated derivatives with differential cytotoxic profiles [2]. Its molecular weight is 446.62 g/mol with the formula C27H42O5, and it is supplied as a solid with defined solubility in DMF (15 mg/mL) and DMSO (10 mg/mL) .

5alpha-Hydroxy Laxogenin Sourcing: Substitution Risks


Despite sharing a core spirostane skeleton, substitution of 5alpha-hydroxy laxogenin with its close analog laxogenin or other in-class sapogenins is not scientifically equivalent. The presence of the 5α-hydroxyl group introduces quantifiable differences in key performance metrics. For instance, in silico docking studies demonstrate that 5alpha-hydroxy laxogenin exhibits a superior binding free energy to myostatin (−8.50 kcal/mol) compared to laxogenin (−7.90 kcal/mol), a difference of 0.6 kcal/mol [1]. This structural modification also dictates the compound's chemical versatility: while the native 5alpha-hydroxy laxogenin aglycone shows no cytotoxicity against HL-60 cells, its partially pivaloylated β-D-glucoside derivative becomes the most potent cytotoxic agent among all tested spirostanyl glycosides [2]. Furthermore, the synthetic origin of 5alpha-hydroxy laxogenin, as opposed to the naturally occurring laxogenin, has critical implications for regulatory and doping control analyses, as it has been identified as a non-naturally occurring compound in dietary supplements [3].

5alpha-Hydroxy Laxogenin: Comparative Evidence


Myostatin Binding Affinity vs. Laxogenin

In a computational screening study against myostatin (MSTN), a negative regulator of muscle mass, 5alpha-hydroxy laxogenin (5HLAX) demonstrated a more favorable binding free energy compared to its parent compound, laxogenin (LAX). This difference suggests a potentially enhanced inhibitory interaction with the target protein [1].

Myogenesis In silico screening Binding affinity

Cytotoxicity Profile vs. Hecogenin

The aglycone 5alpha-hydroxy laxogenin is non-cytotoxic, a property that enables its use as a scaffold for creating potent cytotoxic derivatives. This is in stark contrast to other spirostane sapogenins like hecogenin, which are inherently cytotoxic. The differential activity of their glycosides is quantified against the HL-60 human leukemia cell line [1].

Cytotoxicity Saponin chemistry Anticancer research

Derivatization Potential for Cytotoxic Agents

While the parent compound is non-cytotoxic, specific chemical modification of 5alpha-hydroxy laxogenin yields derivatives with exceptional potency. The partially pivaloylated β-D-glucosides of 5alpha-hydroxy laxogenin were identified as the most potent cytotoxic compounds among all spirostanic and related glycosides tested in the study [1].

Medicinal chemistry Glycosylation Anticancer

In Vivo Anabolic Activity Assessment

Despite demonstrated binding and activation of the androgen receptor in cell-based bioassays, 5alpha-hydroxy laxogenin failed to produce androgenic or anabolic effects in an in vivo rat model. This disconnect between in vitro and in vivo activity is a critical differentiation point for research applications [1].

Androgen receptor In vivo pharmacology Anabolic activity

Plant Growth Promotion as Brassinosteroid Analog

As a brassinosteroid analog, 5alpha-hydroxy laxogenin demonstrates significant plant growth-promoting activity. Topical application has been shown to increase the yield and fresh weight of endives (Cichorium endivia) when used in combination with a commercial fertilizer .

Plant biology Brassinosteroid Yield enhancement

5alpha-Hydroxy Laxogenin: Validated Application Scenarios


Myogenesis and Muscle Cell Differentiation

Employ 5alpha-hydroxy laxogenin at a concentration of 10 nM as a positive control or test compound in in vitro myogenesis assays using muscle satellite cells (MSCs). Under these conditions, it has been shown to inhibit myostatin (MSTN) mRNA and protein expression and promote myotube formation and maturation [1]. The compound's differential myostatin binding affinity compared to laxogenin (−8.50 vs. −7.90 kcal/mol) makes it the preferred tool for probing myostatin-dependent pathways [1].

Synthesis of Anticancer Spirostanyl Glycosides

Utilize 5alpha-hydroxy laxogenin as a starting material for the synthesis of partially pivaloylated β-D-glucosides and related glycosides. This application is supported by evidence that such derivatives are the most potent cytotoxic compounds among a broad panel of spirostanic glycosides [2]. The non-cytotoxic nature of the parent aglycone provides a clean scaffold for developing compounds where cytotoxic activity is solely a function of the derivatization strategy, offering a significant advantage in medicinal chemistry SAR campaigns [2].

Plant Stress Physiology and Yield Enhancement

Apply 5alpha-hydroxy laxogenin topically to plant models (e.g., lettuce, endive) at concentrations of 0.1-1 μM or 4-12 ppm to investigate brassinosteroid-mediated stress responses and growth promotion. Documented effects include increased yield and fresh weight of endives and inhibition of sodium chloride-induced growth retardation in lettuce shoots and roots . This compound serves as a defined, synthetic analog for probing brassinosteroid signaling pathways without the confounding effects of natural brassinosteroid mixtures.

Analytical Reference Standard for Doping Control

Procure 5alpha-hydroxy laxogenin as a high-purity reference standard (>98%) for the development and validation of analytical methods (e.g., LC-MS/MS, UPLC-Q-TOF-MSE) aimed at detecting this undeclared, synthetic compound in dietary supplements [3]. Given its classification as a non-naturally occurring compound and its inclusion on the DoD Prohibited Dietary Supplement Ingredients list, a verified reference standard is essential for forensic, toxicological, and regulatory laboratories to ensure accurate identification and quantification [3].

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